Comprehensive Technical Guide on the Chemical and Physical Properties of 4-(2-Hydroxyphenyl)but-3-en-2-one
Comprehensive Technical Guide on the Chemical and Physical Properties of 4-(2-Hydroxyphenyl)but-3-en-2-one
Executive Overview
4-(2-Hydroxyphenyl)but-3-en-2-one (CAS: 6051-53-2), frequently referred to in the literature as salicylideneacetone or 2-hydroxybenzalacetone, is a highly versatile α,β -unsaturated ketone[1],[2]. Featuring a reactive enone system coupled with an ortho-phenolic hydroxyl group, this compound serves as a critical intermediate in organic synthesis. For drug development professionals and synthetic chemists, it is a foundational building block for synthesizing complex oxygen-bridged heterocycles[3], spirochromans[4], and bioactive transition metal complexes[5].
Physicochemical Profiling
Quantitative physicochemical data is essential for predicting the behavior of 4-(2-hydroxyphenyl)but-3-en-2-one in both synthetic workflows and biological environments[1],[6].
| Property | Value | Analytical Relevance |
| Molecular Formula | C₁₀H₁₀O₂ | Base for mass spectrometry (Exact Mass: 162.068 Da)[1]. |
| Molecular Weight | 162.18 g/mol | Stoichiometric calculations for downstream synthesis[1]. |
| Melting Point | 136–138 °C | Primary self-validation metric for crystalline purity[6]. |
| Boiling Point | 319.9 ± 17.0 °C (Predicted) | Indicates high thermal stability; requires vacuum distillation[6]. |
| Density | 1.138 ± 0.06 g/cm³ (Predicted) | Relevant for phase separations in liquid-liquid extraction[6]. |
| pKa (Phenolic OH) | 9.43 ± 0.35 (Predicted) | Weakly acidic; dictates the pH required for phenolate formation[6]. |
| LogP (XLogP3) | 1.7 | Moderate lipophilicity, favorable for cellular permeability[1]. |
| Topological Polar Surface Area | 37.3 Ų | Predicts favorable membrane transport in biological assays[1]. |
Structural Chemistry and Mechanistic Reactivity
The reactivity of 4-(2-hydroxyphenyl)but-3-en-2-one is governed by two interacting structural motifs:
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The Michael Acceptor ( α,β -unsaturated carbonyl): The conjugated double bond is highly susceptible to nucleophilic attack at the β -carbon. This is the foundational mechanism for its participation in Hantzsch syntheses to form 9-methyl-8-oxa-10-azatricyclo-tetradecaene derivatives[3].
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The Ortho-Hydroxyl Group: The proximity of the phenolic OH to the enone system allows for intramolecular hydrogen bonding, which stabilizes specific molecular conformations. Furthermore, it enables intramolecular cyclizations, such as the formation of 2,2′-spirobi-2H-1-benzopyrans under acid catalysis or thermal conditions[4],[7].
Experimental Protocol: Claisen-Schmidt Condensation
As a principle of scientific integrity, every experimental protocol must be a self-validating system. The synthesis of 4-(2-hydroxyphenyl)but-3-en-2-one via the Claisen-Schmidt aldol condensation requires strict thermal and stoichiometric control to prevent the formation of the bis-adduct (disalicylideneacetone)[5].
Step-by-Step Methodology
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Reagent Preparation: Dissolve 1.0 equivalent of salicylaldehyde and 1.0 equivalent of acetone in a minimal volume of ethanol.
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Causality: Ethanol acts as a miscible protic solvent that stabilizes the transition states without outcompeting the nucleophile.
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Base Catalysis (Kinetic Control): Cool the reaction vessel to 0–5 °C in an ice bath. Slowly add 10% aqueous NaOH dropwise with vigorous stirring.
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Causality: The low temperature controls the exothermic deprotonation of acetone and prevents the highly reactive enolate from performing a double condensation with two molecules of salicylaldehyde[5].
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Aldol Addition & E1cB Dehydration (Thermodynamic Control): Stir the mixture at 0–5 °C for 1 hour to allow the initial aldol addition (forming the β -hydroxy ketone). Subsequently, shift the setup to reflux for 4 hours.
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Causality: Refluxing provides the thermal energy required to drive the E1cB elimination of water, pushing the equilibrium toward the thermodynamically stable conjugated enone[5].
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-
Isolation: Cool the mixture and neutralize with dilute HCl until the product precipitates. Filter the solid and wash with cold water.
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Purification & Self-Validation: Recrystallize the crude product from hot ethanol.
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Validation Check 1: The melting point should be sharp at 136–138 °C[6].
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Validation Check 2: 1 H NMR must show two doublets in the alkene region (approx. 6.8 and 7.5 ppm) with a coupling constant J≈16 Hz, confirming the (E)-stereochemistry of the double bond.
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Synthetic workflow for 4-(2-hydroxyphenyl)but-3-en-2-one via Claisen-Schmidt condensation.
Advanced Applications & Downstream Workflows
The isolated 4-(2-hydroxyphenyl)but-3-en-2-one is a gateway molecule for several advanced chemical domains:
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Mannich Bases and Transition Metal Complexes: By reacting salicylideneacetone with formaldehyde and a secondary amine (e.g., piperidine), a novel Mannich base is formed. The resulting compound acts as a bidentate ligand, coordinating with transition metals (Cu(II), Ni(II), Zn(II)) to form octahedral complexes that exhibit significantly enhanced antibacterial and antifungal properties compared to the free ligand[5].
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Spiroketalization: The compound undergoes intramolecular condensation under high atmospheric pressure or acid catalysis to yield spirochromans (e.g., 2,2′-spirobi-2H-1-benzopyran). These spiroketal scaffolds are critical structural motifs found in numerous biologically active natural products[4],[8],[7].
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Oxygen-Bridged Heterocycles: Condensation with active methylene compounds (such as methyl acetoacetate or cyanamide) under Hantzsch synthesis conditions stereoselectively yields complex oxygen-bridged heterocycles[3].
Downstream chemical reactivity and application network of 4-(2-hydroxyphenyl)but-3-en-2-one.
References
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National Center for Biotechnology Information. "4-(2-Hydroxyphenyl)but-3-en-2-one | C10H10O2 - PubChem". nih.gov. URL: [Link]
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Světlik, J., Tureček, F., & Hanuš, V. "Formation of Oxygen-bridged Heterocycles in the Hantzsch Synthesis with 4-(2-Hydroxyphenyl)but-3-en-2-one". rsc.org. URL: [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. "Studies on the Synthesis and Characterization of the Transition Metal Complexes of Novel Mannich Base". ijpcbs.com. URL: [Link]
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Yao, J., et al. "Catalytic asymmetric synthesis of chiral phenols in ethanol with recyclable rhodium catalyst" (Spirochroman Synthesis). researchgate.net. URL: [Link]
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Burnett, L., et al. "New Strategies for Natural Products Containing Chroman Spiroketals". researchgate.net. URL: [Link]
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- 2. 4-(2-Hydroxyphenyl)but-3-en-2-one | C10H10O2 | CID 5356585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formation of oxygen-bridged heterocycles in the hantzsch synthesis with 4-(2-hydroxyphenyl)but-3-en-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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